4-Methoxy-1-trifluoromethyl-indan-1-ol

Description

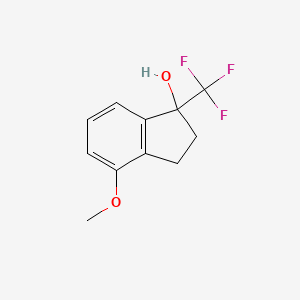

4-Methoxy-1-trifluoromethyl-indan-1-ol is a bicyclic indanol derivative featuring a methoxy group at the 4-position and a trifluoromethyl (-CF₃) group at the 1-position of the indan ring, alongside a hydroxyl (-OH) substituent. The indan core (a fused benzene and cyclopentane system) imparts rigidity and distinct electronic properties, while the -CF₃ group enhances lipophilicity and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C11H11F3O2 |

|---|---|

Molecular Weight |

232.20 g/mol |

IUPAC Name |

4-methoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C11H11F3O2/c1-16-9-4-2-3-8-7(9)5-6-10(8,15)11(12,13)14/h2-4,15H,5-6H2,1H3 |

InChI Key |

JGFQITOVMAFCFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCC2(C(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl and Methoxy Groups

(a) 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-ol (3h)

- Core Structure: Indole (heterocyclic with nitrogen) vs. indanol (bicyclic hydrocarbon).

- Substituents: A -CF₃ group is part of a ketone-derived ethanol moiety, unlike the indanol’s direct -CF₃ substitution. A 5-methoxy group is present on the indole ring.

- Synthesis : Prepared via reaction of 5-methoxyindole with a trifluoromethyl ketone in water using K₂CO₃ and n-Bu₄PBr as catalysts .

- Key Differences: The indole core introduces nitrogen-based reactivity, while the ketone-derived -CF₃ group may alter polarity compared to the indanol’s direct -CF₃ substitution.

(b) 4-Methoxy-3-(4-methoxybenzyl)-1H-indole (3y)

- Core Structure : Indole with a 4-methoxybenzyl substituent at position 3.

- Substituents : Dual methoxy groups (indole and benzyl) but lacks -CF₃.

- Synthesis : Achieved via alkylation of 4-methoxyindole, yielding 88% product after flash chromatography .

- Key Differences: The absence of -CF₃ reduces electron-withdrawing effects, while the benzyl group increases steric bulk compared to the indanol derivative.

(c) 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol

- Core Structure: Linear phenyl-ethanol vs. bicyclic indanol.

- Substituents : -CF₃ on the phenyl ring and a terminal -CH₂CH₂OH group.

- Synthesis : Derived from 4-(trifluoromethyl)phenylacetic acid, yielding 75% product after silica chromatography .

- 19F NMR : δ = -62.4 ppm, characteristic of aromatic -CF₃ groups .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Data for Key Compounds

*Inferred from analogous -CF₃ environments in .

Key Observations:

Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature is consistent across compounds, but its position on a bicyclic indan (target) vs. a linear phenyl () may modulate resonance and inductive effects.

Synthetic Yields: Indole derivatives (e.g., 3y) show higher yields (88%) compared to phenyl-ethanols (75%), possibly due to stabilized intermediates in indole alkylation .

Spectral Signatures: The -CF₃ group in phenyl-ethanols exhibits 19F NMR shifts near -62 ppm, a benchmark for predicting similar shifts in the target indanol .

Reactivity and Functionalization Potential

- Indanols vs. Indoles: The hydroxyl group in indanols may participate in hydrogen bonding, enhancing solubility, whereas indoles (e.g., 3y, 3h) prioritize π-π stacking via their aromatic systems.

- Trifluoromethyl Group: In phenyl-ethanols (), the -CF₃ group stabilizes adjacent carbocations, aiding further functionalization. This reactivity could extend to the target indanol for drug derivatization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-1-trifluoromethyl-indan-1-ol, and how do reaction conditions influence yield?

- Methodology : Begin with indanone derivatives as precursors. Oxidation of the indan core using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) under anhydrous conditions, followed by methoxylation via nucleophilic substitution (e.g., NaOMe in DMF). Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like 1-carboxylic acid derivatives (common in over-oxidation) .

- Data Consideration : Compare yields under varying temperatures (0°C vs. room temperature) and solvent polarities. Polar aprotic solvents (e.g., DMSO) enhance methoxy group incorporation but may increase side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of / NMR to confirm trifluoromethyl and methoxy group positions. IR spectroscopy identifies hydroxyl stretches (~3200–3600 cm) and C-F bonds (~1100–1250 cm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

- Data Contradiction : If NMR signals overlap (e.g., aromatic protons), employ 2D techniques (COSY, HSQC) or deuterated solvent shifts for clarity .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Conduct kinetic studies using model reactions (e.g., SNAr with amines). Compare rate constants with non-fluorinated analogs. Computational DFT calculations (e.g., Gaussian) can map electron density shifts and activation barriers.

- Data Analysis : The trifluoromethyl group reduces electron density at the indan core, accelerating nucleophilic attack but may sterically hinder bulkier reagents . Contrast this with methoxy’s electron-donating effects, which stabilize intermediates .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodology : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature). Validate purity via HPLC (>98%) to exclude confounding byproducts. Cross-reference with docking studies (AutoDock Vina) to identify binding site interactions vs. off-target effects .

- Case Study : If one study reports IC = 5 µM against Protein X, but another finds no activity, check assay parameters (e.g., co-solvents like DMSO may denature proteins at high concentrations) .

Q. How can computational modeling predict the compound’s metabolic stability in pharmacokinetic studies?

- Methodology : Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism sites. Simulate oxidative pathways (e.g., hydroxylation at C4) and compare with in vitro microsomal assays. Validate with isotopic labeling (e.g., -tracking in rat hepatocytes) .

- Data Integration : Align in silico predictions with experimental HPLC-MS/MS fragmentation patterns to identify major metabolites .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting thermal stability data (e.g., TGA vs. DSC results)?

- Methodology : Perform TGA under inert (N) and oxidative (O) atmospheres to distinguish decomposition pathways. Pair with DSC to detect phase transitions (e.g., melting points) and recrystallization events. Cross-validate with kinetic models (e.g., Flynn-Wall-Ozawa) to estimate activation energies .

- Example : If TGA indicates decomposition at 150°C but DSC shows endothermic peaks at 120°C, investigate polymorphic forms or hydrate formation .

Q. What experimental controls are critical when studying the compound’s enantioselective synthesis?

- Methodology : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (ee%). Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes). Include racemic controls and spiked samples to validate analytical methods .

- Pitfalls : Trace metal contaminants in catalysts can skew ee%; pre-treat reagents with chelating agents (e.g., EDTA) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.